4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(15-3-5-17(6-4-15)25-10-1-2-11-25)22-16-9-12-26(13-16)19-8-7-18-23-21-14-27(18)24-19/h1-8,10-11,14,16H,9,12-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONEQYJSCTFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple heterocyclic rings. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and inflammation.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 2097899-74-4 |
Anticancer Properties
Studies have indicated that compounds containing the triazole and pyridazine moieties exhibit significant anticancer activity. For instance, derivatives of pyridazines have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to this compound have demonstrated potent inhibitory effects on tumor growth in vitro and in vivo models.
In a notable study, a related compound was shown to inhibit TGF-β type I receptor kinase with an IC value of 0.013 μM, highlighting its potential as a cancer immunotherapeutic agent .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Pyridazine derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, some studies have reported that related compounds can effectively reduce inflammation markers in animal models .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells.
- Inflammatory Pathway Modulation : By inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Study on Anticancer Efficacy : A study reported that a pyridazine derivative showed significant tumor reduction in xenograft models when administered at varying doses .
- Investigating Anti-inflammatory Effects : Another research article demonstrated that a related compound exhibited a dose-dependent reduction in edema in animal models of inflammation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the triazole and pyrrole rings has been linked to the inhibition of cancer cell proliferation. For example, derivatives of pyrrolidine and triazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
Research has demonstrated that related compounds can act as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In particular, studies on pyrazolo[3,4-b]pyridines have highlighted their potential in reducing inflammation through similar pathways .
Antimicrobial Properties
Compounds featuring the triazole ring are known for their antimicrobial activities. Preliminary assessments suggest that 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide may exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria . This makes it a candidate for further development as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Case Study 1 : A series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for anti-inflammatory activity. The results indicated lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable therapeutic index .
- Case Study 2 : Investigations into triazole derivatives showed promising results in inhibiting specific cancer cell lines. These findings support the hypothesis that modifications to the core structure can enhance biological activity .
Chemical Reactions Analysis
General Principles of Chemical Reactions for Heterocyclic Compounds
Heterocyclic compounds like 4-(1H-pyrrol-1-yl)-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions typical for their functional groups. These include:
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Substitution Reactions : Involving the replacement of functional groups with others, often facilitated by catalysts.
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Oxidation and Reduction : Involving the gain or loss of electrons, typically using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
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Cyclization and Ring-Opening Reactions : These are crucial for forming or modifying heterocyclic structures.
Potential Chemical Reactions
Given the structural features of 4-(1H-pyrrol-1-yl)-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide , potential chemical reactions could include:
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N-Alkylation : The pyrrolidine ring could undergo N-alkylation reactions to introduce new alkyl groups.
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Acylation : The benzamide group might participate in acylation reactions, modifying the amide functionality.
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Ring Modification : The triazolo-pyridazine ring could be modified through substitution or cyclization reactions.
Reaction Conditions and Reagents
Reaction conditions for these compounds typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts or reagents. For example:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Halogens, nucleophiles | Controlled temperature, solvent choice |
| Oxidation | Potassium permanganate | Acidic conditions, controlled temperature |
| Reduction | Sodium borohydride | Basic conditions, controlled temperature |
Analytical Techniques for Reaction Monitoring
To monitor the progress and confirm the structure of synthesized compounds, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.
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Mass Spectrometry (MS) : Useful for determining molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy : Helps identify functional groups.
Comparison with Similar Compounds
3-(1H-Pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine and pyrrolidine moieties with the target compound.
- Key Differences : Replaces the 1H-pyrrol-1-yl group with a pyrazol-1-yl substituent on the benzamide.
- Implications : Pyrazole’s lower lipophilicity (compared to pyrrole) may reduce membrane permeability but improve aqueous solubility. This substitution highlights the role of aromatic heterocycles in modulating pharmacokinetics .
Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Compound 3 in )
Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives ()
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Core Structure : Pyrazolo[3,4-b]pyridine with carboxamide linkage.
- Key Differences : Lacks the triazolo-pyridazine scaffold but retains the amide functionality.
- Implications : Pyrazolo-pyridine cores are explored in anticancer research; however, the absence of a triazole ring may reduce hydrogen-bonding interactions with biological targets .
Molecular Properties and Functional Group Analysis
Key Research Findings and Trends
Triazolo-Pyridazine vs. Pyrazolo-Pyrimidine : Triazolo-pyridazine derivatives generally exhibit higher metabolic stability due to reduced oxidative metabolism at the triazole ring compared to pyrazolo-pyrimidines .
Substituent Effects : Pyrrolidine and benzamide groups enhance solubility, while pyrazole/pyrrole substitutions fine-tune lipophilicity and target engagement .
Synthetic Challenges : Fused systems (e.g., pyrrolo-triazolo-pyrazines) require multi-step syntheses and isomerization control, limiting scalability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including Mannich reactions for introducing pyrrolidine and triazolopyridazine moieties . Flow chemistry approaches, such as continuous-flow processes, may enhance yield and reproducibility by optimizing parameters like temperature, residence time, and stoichiometry . Key steps include coupling benzamide derivatives with heterocyclic intermediates under inert conditions (e.g., N₂ atmosphere) and using catalysts like potassium hydride for amidation .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and connectivity, particularly for the triazolopyridazine and pyrrolidine groups . X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated for structurally analogous N-phenylpyridazin-3-amine derivatives . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula accuracy .
Advanced Research Questions
Q. How can researchers design experiments to optimize reaction conditions for scalable synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) and assess their impact on yield . Statistical modeling (e.g., response surface methodology) identifies optimal conditions. For example, refluxing in dimethylformamide (DMF) with excess amine intermediates improves coupling efficiency, as shown in pyrrolidinyl benzamide syntheses .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer : Synthesize analogs with modifications to the triazolopyridazine, pyrrolidine, or benzamide moieties. For example, substituting the pyrrolidine group with piperazine or altering the benzamide's substituents can elucidate pharmacophore requirements . In vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) reveal critical binding interactions, as seen in triazolopyridazine-based CRF-1 receptor antagonists .
Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Use orthogonal assays:
- In vitro : Measure plasma protein binding and metabolic stability using liver microsomes .
- In vivo : Conduct pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models. For instance, trifluoromethyl groups enhance metabolic stability in analogous benzamide derivatives .
Q. What computational methods are recommended for target identification and binding mode analysis?
- Methodological Answer : Molecular docking (e.g., Glide, Schrödinger Suite) using X-ray or homology-modeled protein structures predicts binding poses. Molecular dynamics simulations (e.g., AMBER) assess stability of ligand-receptor complexes over time . For example, pyrrolo[2,3-b]pyridine moieties in similar compounds show π-π stacking with kinase active sites .
Q. Which analytical techniques are most reliable for assessing purity and detecting impurities?
- Methodological Answer : Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) resolves closely related impurities . LC-MS identifies byproducts via molecular ion peaks. For example, residual starting materials in triazolopyridazine syntheses are detectable at <0.1% levels using these methods .
Q. How can instability issues during synthesis (e.g., degradation of intermediates) be mitigated?
- Methodological Answer : Stabilize sensitive intermediates via:
- Low-temperature storage : –20°C for azide-containing precursors.
- Inert atmospheres : Use Schlenk lines for oxygen/moisture-sensitive steps .
- Protecting groups : Boc-protection of amines prevents undesired side reactions during coupling .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
